High-Resolution Mass Spectrometry and Structural Characterization of N-Cyclohexyl-4-(pyridin-2-yl)aniline: A Technical Guide
High-Resolution Mass Spectrometry and Structural Characterization of N-Cyclohexyl-4-(pyridin-2-yl)aniline: A Technical Guide
Executive Summary
In the landscape of modern drug discovery and synthetic methodology, specialized chemical building blocks dictate the trajectory of novel therapeutics and catalytic systems. N-Cyclohexyl-4-(pyridin-2-yl)aniline (CAS: 1404223-78-4) represents a highly versatile scaffold [1]. It merges the robust, metal-coordinating 2-phenylpyridine pharmacophore—a staple in transition-metal-catalyzed C–H activation [2]—with a bulky, lipophilic cyclohexyl moiety.
For analytical chemists and drug development professionals, the precise characterization of this compound is non-negotiable. False positives in library screening or degradation profiling can derail development pipelines. This whitepaper provides an in-depth technical framework for the physicochemical profiling, high-resolution mass spectrometry (HRMS) characterization, and mechanistic fragmentation analysis of N-Cyclohexyl-4-(pyridin-2-yl)aniline.
Physicochemical Profiling & Mass Fundamentals
Before initiating any analytical workflow, it is critical to distinguish between the compound's molecular weight (used for stoichiometric calculations) and its exact mass (used for HRMS identification) [3].
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Molecular Weight (MW) is calculated using the standard atomic weights of elements, which account for the natural distribution of isotopes (e.g., Carbon = 12.011 g/mol ).
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Exact Mass (Monoisotopic Mass) is calculated using only the mass of the most abundant isotope for each element (e.g., 12C = 12.00000 Da, 1H = 1.007825 Da, 14N = 14.003074 Da).
For N-Cyclohexyl-4-(pyridin-2-yl)aniline ( C17H20N2 ), the exact mass resolves to 252.162649 Da . In positive Electrospray Ionization (ESI+), protonation yields the [M+H]+ precursor ion at m/z 253.1699 .
Table 1: Quantitative Physicochemical Data Summary
| Parameter | Value | Analytical Significance |
| Chemical Formula | C17H20N2 | Defines isotopic distribution pattern. |
| CAS Registry Number | 1404223-78-4 | Unique identifier for procurement and safety [1]. |
| Molecular Weight | 252.36 g/mol | Used for molarity and yield calculations. |
| Exact Mass (Monoisotopic) | 252.162649 Da | Target mass for HRMS (Orbitrap/Q-TOF) [3]. |
| Theoretical [M+H]+ | 253.1699 Da | Primary precursor ion in ESI+ mode. |
| Isotopic M+1 Abundance | ~18.7% | Validates carbon count (17 carbons × 1.1% 13C ). |
High-Resolution Mass Spectrometry (HRMS) Methodology
To ensure absolute structural confirmation, we employ Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-QTOF) or Orbitrap Mass Spectrometry. The following protocol is designed as a self-validating system , ensuring that the data generated is internally controlled for mass accuracy and system suitability.
Step-by-Step LC-HRMS Protocol
Phase 1: Sample Preparation & Matrix Control
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Stock Solution : Dissolve 1.0 mg of N-Cyclohexyl-4-(pyridin-2-yl)aniline in 1.0 mL of LC-MS grade Methanol.
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Working Dilution : Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
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Causality: The addition of 0.1% Formic Acid ensures that the highly basic pyridine and secondary aniline nitrogens are pre-protonated in solution. This drastically lowers the energetic barrier for desolvation and ionization in the ESI source, maximizing signal intensity.
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Phase 2: Chromatographic Separation
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Stationary Phase : Use a sub-2 µm C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).
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Mobile Phases : (A) LC-MS Water + 0.1% Formic Acid; (B) LC-MS Acetonitrile + 0.1% Formic Acid.
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Gradient : 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
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Causality: The cyclohexyl ring imparts significant lipophilicity to the molecule, causing strong retention on the hydrophobic C18 stationary phase. A steep organic gradient prevents peak broadening and tailing, eluting the compound as a sharp, concentrated band into the mass spectrometer.
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Phase 3: MS/MS Acquisition Parameters
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Ionization : ESI Positive Mode (Capillary Voltage: 3.5 kV).
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Precursor Isolation : Isolate m/z 253.1700 in the quadrupole (Isolation width: 1.0 Da).
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Collision-Induced Dissociation (CID) : Apply a ramped Collision Energy (CE) from 15 eV to 35 eV using Nitrogen or Argon as the collision gas.
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Causality: A static collision energy often either under-fragments the molecule (leaving only the precursor) or over-fragments it (destroying structural information). Ramping the CE ensures sufficient energy is imparted to cleave the labile N-cyclohexyl bond while preserving the stable 2-phenylpyridine core for secondary fragmentation analysis.
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Phase 4: System Self-Validation
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Mass Accuracy Check : Before sample injection, run a known reference standard (e.g., Reserpine, m/z 609.2806). The system is only validated if the mass error is < 2 ppm .
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Isotopic Fidelity : Upon acquiring the sample data, verify that the observed M+1 peak intensity is approximately 18.7% of the monoisotopic peak. If the ratio deviates significantly, it indicates either detector saturation or co-eluting isobaric interference.
Mechanistic Fragmentation Dynamics
Understanding the gas-phase dissociation of N-Cyclohexyl-4-(pyridin-2-yl)aniline is crucial for identifying its metabolites or degradation products. Under CID conditions, the molecule exhibits highly predictable fragmentation governed by the relative bond dissociation energies.
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Primary Cleavage (Loss of Cyclohexene) : The most labile site in the protonated molecule is the bond between the aniline nitrogen and the cyclohexyl ring. A concerted rearrangement leads to the neutral loss of cyclohexene ( C6H10 , 82.078 Da), generating an intensely abundant fragment at m/z 171.0919 . This fragment corresponds to the protonated 4-(pyridin-2-yl)aniline core.
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Secondary Cleavage (Deamination) : The m/z 171.0919 fragment can undergo further high-energy collision to lose ammonia ( NH3 , 17.026 Da), yielding a fragment at m/z 154.0651 .
Caption: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
Pharmacological & Synthetic Utility
The structural topology of N-Cyclohexyl-4-(pyridin-2-yl)aniline is not arbitrary; it is a masterclass in rational chemical design.
In Synthetic Chemistry (C–H Activation): The 2-phenylpyridine moiety is arguably the most privileged directing group in transition-metal catalysis [2]. The pyridine nitrogen acts as a Lewis base, coordinating to metals like Palladium (Pd) or Copper (Cu). This coordination brings the metal center into close proximity with the ortho-C–H bond of the phenyl ring, drastically lowering the activation energy required for C–H cleavage. This allows chemists to functionalize the molecule with exquisite regioselectivity.
In Medicinal Chemistry (Pharmacophore Mapping): When utilized as a ligand or a fragment in drug design, the molecule offers a multi-faceted interaction profile with biological targets (e.g., kinase hinge regions):
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The Pyridine Ring : Acts as a strong hydrogen bond acceptor.
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The Secondary Amine : Functions as a hydrogen bond donor.
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The Cyclohexyl Group : Projects into hydrophobic pockets, driving binding affinity through favorable entropic displacement of water molecules.
Caption: Pharmacophore mapping of the compound for targeted drug design.
References
- ChemicalBook. "N-Cyclohexyl-4-(pyridin-2-yl)aniline CAS Data and Properties." ChemicalBook.
- RSC Advances. "A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines." Royal Society of Chemistry.
- PubChem (NIH). "Computed Properties and Exact Mass for C17H20N2." National Institutes of Health.
